![molecular formula C10H16N4O B1476310 (3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1701561-09-2](/img/structure/B1476310.png)
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Overview
Description
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, commonly referred to as PPM, is a highly potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been studied extensively in recent years due to its potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia, anxiety, and depression. PPM is also being explored as a potential treatment for addiction and substance abuse.
Scientific Research Applications
Drug Discovery
This compound exhibits properties that make it a valuable candidate for drug discovery. Its structure, containing both pyrrolidine and pyrazole moieties, suggests potential biological activity. Pyrazole derivatives are known for their therapeutic potential, including antibacterial , antimycobacterial , anti-inflammatory , and antitumor activities . The aminopyrrolidine group could potentially enhance these effects or contribute new pharmacological profiles.
Antiviral Research
Compounds with imidazole rings, which are structurally similar to the pyrazole ring in our compound, have shown antiviral properties . This suggests that “(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone” could be explored for its efficacy against viral infections.
Antimicrobial Agents
The compound’s potential to act as an antimicrobial agent can be inferred from the known activities of pyrazole derivatives, which include antibacterial and antifungal effects .
Mechanism of Action
Target of action
Compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . Pyrazole-bearing compounds are also known for their diverse pharmacological effects .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For instance, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific biological activities of the compound. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, some indole derivatives have been found to have antiviral and anti-inflammatory effects .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-9(12-13(7)2)10(15)14-4-3-8(11)6-14/h5,8H,3-4,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWNMEIZKKOKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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